1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and a piperidinyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyaniline, undergoes a reaction with phosgene to form 2-methoxyphenyl isocyanate.
Preparation of the Piperidinyl Intermediate: 4-pyridinylpiperidine is synthesized through the reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves the coupling of 2-methoxyphenyl isocyanate with 4-pyridinylpiperidine to form the desired urea compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: Similar structure but with a pyridin-3-yl group instead of a pyridin-4-yl group.
Uniqueness
1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group can undergo various modifications, and the pyridinyl and piperidinyl groups provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-17(18)22-19(24)21-14-15-8-12-23(13-9-15)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-14H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLZCRVLPIFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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